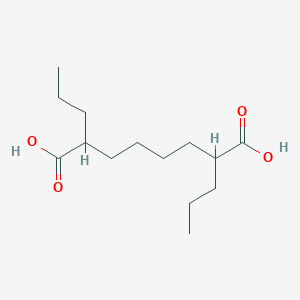
2,7-Dipropyloctanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Dipropyloctanedioic acid is an organic compound with the molecular formula C14H26O4 It is a dicarboxylic acid, meaning it contains two carboxyl functional groups (-COOH)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dipropyloctanedioic acid can be achieved through several methods. One common approach involves the reaction of a suitable precursor with a strong oxidizing agent. For example, the oxidation of 2,7-dipropyloctane using potassium permanganate (KMnO4) under acidic conditions can yield this compound. The reaction typically requires controlled temperature and pH to ensure complete oxidation and high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes. One such method could be the catalytic oxidation of 2,7-dipropyloctane using a metal catalyst such as platinum or palladium. This method allows for continuous production and can be optimized for higher efficiency and lower costs.
Analyse Des Réactions Chimiques
Types of Reactions
2,7-Dipropyloctanedioic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of shorter-chain carboxylic acids.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols.
Substitution: The carboxyl groups can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alcohols or amines in the presence of a dehydrating agent like thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Shorter-chain carboxylic acids.
Reduction: 2,7-Dipropyloctanediol.
Substitution: Esters or amides of this compound.
Applications De Recherche Scientifique
2,7-Dipropyloctanedioic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of polymers and other materials.
Mécanisme D'action
The mechanism of action of 2,7-Dipropyloctanedioic acid involves its interaction with various molecular targets. The carboxyl groups can form hydrogen bonds with proteins and enzymes, potentially affecting their function. Additionally, the compound may participate in metabolic pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-Dipropyloctanedioic acid
- 2,8-Dipropyloctanedioic acid
- 2,7-Dimethyloctanedioic acid
Uniqueness
2,7-Dipropyloctanedioic acid is unique due to its specific chain length and the position of the propyl groups. This structure can result in distinct physical and chemical properties, making it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
538373-96-5 |
|---|---|
Formule moléculaire |
C14H26O4 |
Poids moléculaire |
258.35 g/mol |
Nom IUPAC |
2,7-dipropyloctanedioic acid |
InChI |
InChI=1S/C14H26O4/c1-3-7-11(13(15)16)9-5-6-10-12(8-4-2)14(17)18/h11-12H,3-10H2,1-2H3,(H,15,16)(H,17,18) |
Clé InChI |
NUHWQJAPZZQLRI-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CCCCC(CCC)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzamide, N-[1-ethyl-1-(2-methylbenzoyl)propyl]-3-methoxy-2-methyl-](/img/structure/B14230063.png)
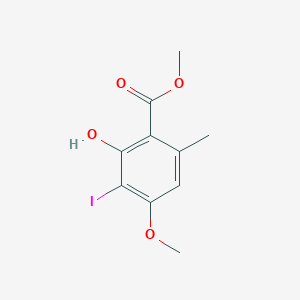
![5-[2-(4-Azidophenyl)ethenyl]benzene-1,3-diol](/img/structure/B14230070.png)
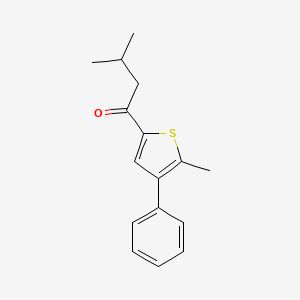
![4-[(Benzylsulfanyl)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14230077.png)
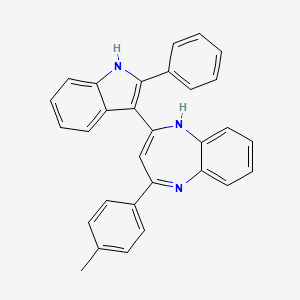
![Methyl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate](/img/structure/B14230084.png)
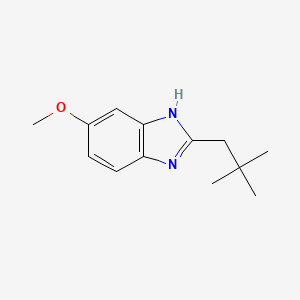
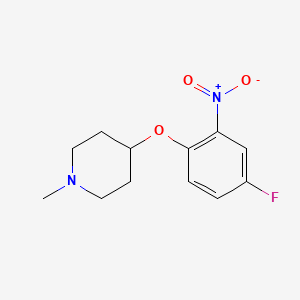

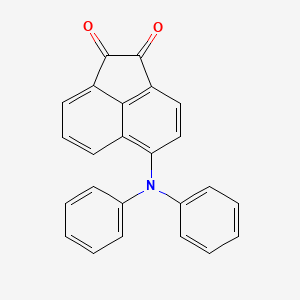
![5H-Indeno[1,2-d]pyrimidine, 5-(1H-imidazol-1-yl)-2-methyl-](/img/structure/B14230121.png)
![N~2~,N~4~,N~6~-Tris[3,4,5-tris(decyloxy)phenyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B14230125.png)
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-1,3-thiazole-2-carboxamide](/img/structure/B14230133.png)
